(3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
(3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid is a compound of interest in various fields of scientific research. This compound features a tetrahydropyridazine ring substituted with a benzyl group and a carboxylic acid functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable dicarbonyl compound, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid: Lacks the stereochemistry at the 3-position.
2-Benzyl-2,3,4,5-tetrahydropyridazine: Lacks the carboxylic acid functional group.
3-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid: Has a different substitution pattern on the tetrahydropyridazine ring.
Uniqueness: The (3S)-stereochemistry and the presence of both the benzyl group and the carboxylic acid functional group make (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid unique. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications. Further studies are essential to fully understand its properties and explore its practical uses.
Properties
CAS No. |
680601-90-5 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(3S)-2-benzyl-4,5-dihydro-3H-pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)11-7-4-8-13-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,8,11H,4,7,9H2,(H,15,16)/t11-/m0/s1 |
InChI Key |
QMSFSPURTXNXPS-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(N=C1)CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(N=C1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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